molecular formula C23H25FN2O3S B2518697 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone CAS No. 898408-71-4

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B2518697
CAS No.: 898408-71-4
M. Wt: 428.52
InChI Key: PGAIJTHQANZJLU-UHFFFAOYSA-N
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Description

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25FN2O3S and its molecular weight is 428.52. The purity is usually 95%.
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Mechanism of Action

    Target of action

    The compound belongs to the class of indole derivatives . Indole derivatives are known to interact with a variety of targets, including enzymes, receptors, and ion channels. The specific target of this compound would depend on its exact structure and functional groups.

    Mode of action

    Indole derivatives typically exert their effects by binding to their target proteins and modulating their activity . The exact mode of action of this compound would depend on its specific target and the nature of its interaction with that target.

    Biochemical pathways

    Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . These could include signaling pathways, metabolic pathways, or regulatory pathways.

    Result of action

    The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For indole derivatives, these effects can range from changes in cell signaling and gene expression to effects on cell growth and survival .

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-17-8-6-7-13-26(17)23(27)15-25-14-22(19-10-3-5-12-21(19)25)30(28,29)16-18-9-2-4-11-20(18)24/h2-5,9-12,14,17H,6-8,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAIJTHQANZJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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